Cas no 1189969-14-9 (1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride)

1-[5-[3-(Diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone hydrochloride is a synthetic indole derivative with potential applications in pharmaceutical and biochemical research. Its structural features, including the diethylamino and hydroxypropoxy substituents, contribute to its solubility and reactivity, making it suitable for further derivatization or as an intermediate in drug development. The hydrochloride salt form enhances stability and handling properties. This compound may exhibit biological activity due to its indole core, which is common in pharmacologically active molecules. Its precise physicochemical and pharmacological characteristics depend on further analytical and experimental validation. Researchers may explore its utility in medicinal chemistry or as a reference standard in analytical studies.
1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride structure
1189969-14-9 structure
Product name:1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride
CAS No:1189969-14-9
MF:C20H31ClN2O3
MW:382.924744844437
CID:5391300

1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride
    • Inchi: 1S/C20H30N2O3.ClH/c1-6-21(7-2)12-16(24)13-25-17-9-10-19-18(11-17)20(15(5)23)14(4)22(19)8-3;/h9-11,16,24H,6-8,12-13H2,1-5H3;1H
    • InChI Key: HCTCESPPOVGOTI-UHFFFAOYSA-N
    • SMILES: C(=O)(C1C2=C(N(CC)C=1C)C=CC(OCC(O)CN(CC)CC)=C2)C.[H]Cl

1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3352-0001-1mg
1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one
1189969-14-9 90%+
1mg
$54.0 2023-04-26

1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride Related Literature

Additional information on 1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride

Introduction to 1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride and CAS No 1189969-14-9

The compound 1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride, identified by the chemical identifier CAS No 1189969-14-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The intricate architecture of this molecule, featuring a substituted indole core and hydroxylated propyl chain, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.

In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules with multi-target interactions, leveraging the concept of polypharmacology to enhance therapeutic efficacy while minimizing side effects. The structural features of 1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride align well with this trend, as it incorporates multiple pharmacophoric elements that could interact with various biological targets. Specifically, the diethylamino group and the hydroxylated propoxy side chain contribute to its potential binding affinity for enzymes and receptors involved in critical metabolic pathways.

One of the most compelling aspects of this compound is its potential role in modulating central nervous system (CNS) functions. The indole scaffold is a well-known motif in CNS-active compounds, with numerous examples demonstrating its efficacy in treating neurological disorders. The presence of additional substituents such as ethyl and methyl groups further enhances its pharmacological profile, making it a candidate for investigation in conditions ranging from depression to neurodegenerative diseases. Current research indicates that molecules with similar structural motifs may exert their effects by influencing neurotransmitter release or receptor activity.

Moreover, the hydroxyl group in the propoxy side chain introduces a polar moiety that could enhance solubility and bioavailability, critical factors for drug development. This feature is particularly important for oral formulations, where poor solubility can significantly limit therapeutic efficacy. The hydroxyl group also provides a site for potential chemical modifications, allowing for the synthesis of analogs with tailored pharmacokinetic properties. Such modifications are essential for optimizing drug candidates during preclinical and clinical development.

The chloride salt form (1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride) further enhances the compound's stability and bioavailability. Salting is a common strategy in pharmaceutical chemistry to improve solubility and shelf life, ensuring that the drug remains effective throughout its intended use period. The hydrochloride form also facilitates precise dosing, which is crucial for therapeutic applications where small differences in dosage can significantly impact efficacy or safety.

Recent studies have begun to explore the potential of indole derivatives as scaffolds for developing novel therapeutics. The indole ring itself is known for its ability to interact with a wide range of biological targets due to its aromaticity and electron-rich nature. When combined with other functional groups like amines and hydroxyls, as seen in 1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride, these molecules can exhibit diverse biological activities. For instance, some indole derivatives have shown promise in preclinical models as inhibitors of enzymes involved in inflammation and oxidative stress, pathways implicated in various chronic diseases.

The diethylamino group is another key feature that contributes to the compound's pharmacological potential. Amines are frequently found in bioactive molecules due to their ability to form hydrogen bonds and interact with positively charged residues on proteins. In particular, diethylamino groups can enhance lipophilicity while maintaining good solubility, making them valuable for designing orally active drugs. Additionally, this moiety has been shown to modulate receptor binding affinity, potentially leading to improved therapeutic outcomes.

As research continues to uncover new biological targets and mechanisms of action, compounds like 1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride are likely to play an increasingly important role in drug development. The combination of structural complexity and functional diversity makes this molecule a fascinating subject for further investigation. By leveraging advanced synthetic techniques and computational modeling, researchers can optimize its properties to enhance both potency and selectivity.

In conclusion,1-[5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone:hydrochloride (CAS No 1189969-14-9) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and favorable pharmacokinetic properties position it as a promising candidate for further exploration in drug discovery programs. As our understanding of biological pathways continues to evolve, compounds like this one will be instrumental in developing innovative treatments for complex diseases.

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